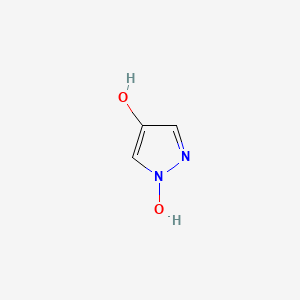
1H-Pyrazole-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-1,4-diol is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and two hydroxyl groups. This compound is part of the broader class of pyrazoles, which are known for their diverse chemical properties and wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-1,4-diol typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. One common method includes the use of phenylhydrazine and 1,3-diketones under acidic conditions to form the pyrazole ring . Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, the use of transition-metal catalysts such as ruthenium or copper can facilitate the formation of pyrazole derivatives under mild conditions .
Analyse Chemischer Reaktionen
1H-Pyrazole-1,4-diol undergoes various chemical reactions, including:
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which have significant applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-1,4-diol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-1,4-diol involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways involved in inflammation and pain . The hydroxyl groups in the compound play a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-1,4-diol can be compared with other similar compounds such as:
1H-Pyrazole-3,5-diol: This compound has similar structural features but differs in the position of the hydroxyl groups, which can affect its chemical reactivity and biological activity.
1H-Pyrazole-4-carboxylic acid: This derivative contains a carboxyl group instead of hydroxyl groups, leading to different chemical properties and applications.
1H-Pyrazolo[3,4-b]pyridine: This bicyclic compound has a fused pyrazole and pyridine ring, offering unique biological activities and synthetic applications.
The uniqueness of this compound lies in its dual hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various chemical and biological contexts .
Eigenschaften
Molekularformel |
C3H4N2O2 |
|---|---|
Molekulargewicht |
100.08 g/mol |
IUPAC-Name |
1-hydroxypyrazol-4-ol |
InChI |
InChI=1S/C3H4N2O2/c6-3-1-4-5(7)2-3/h1-2,6-7H |
InChI-Schlüssel |
ZVLDHWCPHIZYFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


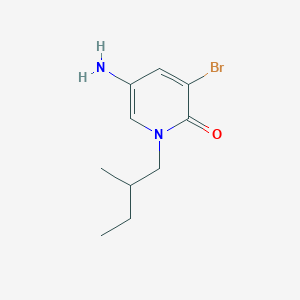
![N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B13077954.png)
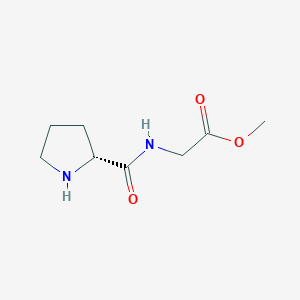
![2-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13077976.png)
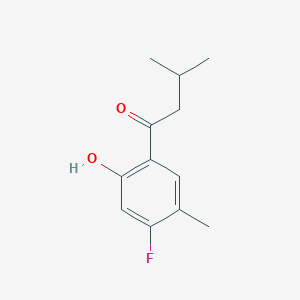
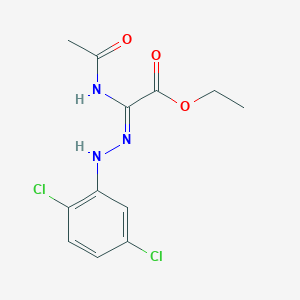
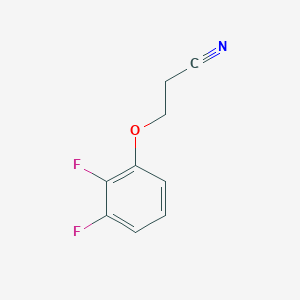
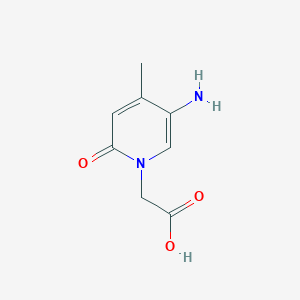
![2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078013.png)

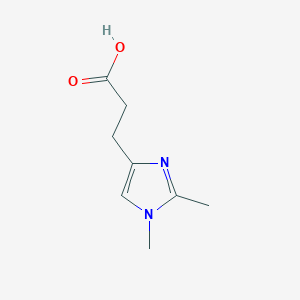


![2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid](/img/structure/B13078049.png)
